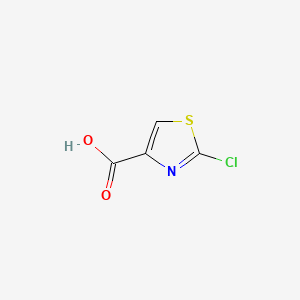

2-Chlorothiazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYJJJQMZPCYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618250 | |

| Record name | 2-Chloro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5198-87-8 | |

| Record name | 2-Chloro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Chlorothiazole-4-carboxylic Acid: A Pivotal Building Block in Modern Drug Discovery

Introduction: The Unassuming Architect of Complex Molecules

In the vast landscape of chemical synthesis, certain molecules possess a unique combination of reactivity and structural versatility that elevates them to the status of indispensable building blocks. 2-Chlorothiazole-4-carboxylic acid, identified by its CAS number 5198-87-8, is a prime example of such a compound. This heterocyclic molecule, featuring a chlorinated thiazole ring appended with a carboxylic acid, has emerged as a crucial intermediate in the synthesis of a wide array of bioactive compounds, ranging from pharmaceuticals to advanced agrochemicals.[1] Its strategic importance has been particularly highlighted in the rapid development of antiviral therapies, most notably as a key component in the synthesis of Nirmatrelvir, the active protease inhibitor in the COVID-19 oral treatment, Paxlovid.[2][3]

This technical guide offers an in-depth exploration of this compound, designed for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a particular focus on the mechanistic insights and practical considerations that are paramount in a laboratory and industrial setting.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties, along with its safety profile, is the bedrock of its effective and safe utilization.

Key Properties

This compound typically presents as a white to off-white or sometimes slightly colored powder or crystalline solid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5198-87-8 | [1][4][5] |

| Molecular Formula | C₄H₂ClNO₂S | [1][4] |

| Molecular Weight | 163.58 g/mol | [1][4][5] |

| Melting Point | 220 °C | [1][6] |

| Appearance | White to orange to green powder to crystal | [1] |

| SMILES | OC(=O)c1csc(Cl)n1 | [4] |

| InChI | 1S/C4H2ClNO2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) | |

| Purity | ≥95% - ≥98% (Varies by supplier) | [1][4][7] |

| Storage | Store at room temperature | [1][4][6] |

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as a skin and eye irritant.[8]

Hazard Identification:

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.[8]

-

P280: Wear protective gloves, eye protection, and face protection.[8]

-

Response: In case of contact with skin (P302 + P352), wash with plenty of water. If skin irritation occurs (P332 + P313), seek medical advice. For eye contact (P305+P351+P338), rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing. If eye irritation persists (P337 + P313), get medical advice.[8][9]

It is imperative to consult the material safety data sheet (MSDS) provided by the supplier for comprehensive safety information before handling this compound.[8][9]

Synthesis and Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the carboxylic acid and the chloro-substituted thiazole ring.

General Synthesis Pathway

While specific industrial synthesis routes are often proprietary, a common laboratory-scale synthesis of this compound involves the cyclization of a suitable precursor followed by chlorination. A plausible synthetic approach is outlined below.

Caption: A generalized synthetic pathway to this compound.

Reactivity Profile

The reactivity of this compound is dominated by the chemistry of its carboxylic acid and the chloro-substituent on the electron-deficient thiazole ring.

-

Carboxylic Acid Group: This group readily undergoes reactions typical of carboxylic acids, such as esterification, amide bond formation, and conversion to the acid chloride. These transformations are fundamental to its use as a building block, allowing for its coupling with various amines and alcohols to construct larger, more complex molecules.[10]

-

2-Chloro Substituent: The chlorine atom at the 2-position of the thiazole ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of substituents at this position, further expanding the molecular diversity that can be achieved from this starting material. The electron-withdrawing nature of the thiazole ring facilitates this substitution.

Application in Drug Discovery: The Case of Nirmatrelvir

The significance of this compound in modern medicine is exemplified by its role as a key starting material in the synthesis of Nirmatrelvir, the active component of Paxlovid.[2][3] Nirmatrelvir is an inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[3]

Synthetic Workflow for a Key Nirmatrelvir Intermediate

The synthesis of Nirmatrelvir involves the coupling of this compound with another complex fragment. A simplified representation of an early-stage coupling reaction is depicted below.

Caption: A schematic of the amide coupling reaction utilizing this compound.

Experimental Protocol: A Representative Amide Coupling

The following is a generalized, illustrative protocol for an amide coupling reaction involving this compound, based on standard laboratory procedures.

Objective: To synthesize an N-substituted 2-chlorothiazole-4-carboxamide.

Materials:

-

This compound (1.0 eq)

-

Amine (R-NH₂) (1.1 eq)

-

HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium]-3-ide hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

To a solution of this compound in anhydrous DMF, add the amine (R-NH₂).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DIPEA to the mixture, followed by the portion-wise addition of HATU.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired amide.

Causality in Experimental Choices:

-

HATU and DIPEA: This combination is a widely used and efficient coupling system for amide bond formation. HATU activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.

-

Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate, which would lead to the reformation of the starting material and a reduction in yield.

Broader Applications in Agrochemicals and Medicinal Chemistry

Beyond its prominent role in antiviral drug synthesis, this compound and its derivatives are valuable scaffolds in other areas:

-

Agrochemicals: The thiazole ring is a common feature in many fungicides and herbicides. The unique electronic properties of the ring system and the ability to introduce various substituents make it a versatile core for the development of new crop protection agents.[1][6]

-

Antibacterial and Antifungal Agents: Thiazole-containing compounds have a long history of investigation for their antimicrobial properties.[11][12] Derivatives of 2-aminothiazole-4-carboxylic acid, a related compound, have shown promise as broad-spectrum metallo-β-lactamase inhibitors, which could help combat antibiotic resistance.[13][14]

Conclusion: A Versatile and Enduring Scaffold

This compound is a testament to the profound impact that a well-designed chemical building block can have on scientific advancement. Its straightforward reactivity, coupled with the biological significance of the thiazole core, has cemented its place as a valuable tool in the arsenal of synthetic chemists. From combating global pandemics to ensuring food security, the applications stemming from this unassuming molecule are both diverse and critical. As the quest for novel therapeutics and advanced materials continues, the demand for versatile and reliable intermediates like this compound is certain to grow, ensuring its continued relevance in the years to come.

References

-

Kincaid, J. R., et al. (2022). A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. RSC Medicinal Chemistry, 13(9), 1083-1088. Retrieved from [Link]

-

Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. (2023). Molecules, 28(13), 5035. MDPI. Retrieved from [Link]

-

Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir. (2022). ACS Medicinal Chemistry Letters, 13(10), 1629-1634. Retrieved from [Link]

-

Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. (2023). Organic Process Research & Development, 27(4), 604-620. Retrieved from [Link]

-

Chemoenzymatic Multicomponent Synthesis of Nirmatrelvir. (2022). ChemRxiv. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1436. MDPI. Retrieved from [Link]

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2021). Journal of Heterocyclic Chemistry, 58(10), 2005-2015. Retrieved from [Link]

-

Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. (2023). Journal of Medicinal Chemistry, 66(19), 13359-13376. Retrieved from [Link]

-

Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. (2023). Journal of Medicinal Chemistry, 66(19). Retrieved from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1436. Retrieved from [Link]

-

2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-6232. Retrieved from [Link]

-

Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. (1990). Experientia, 46(3), 274-276. Retrieved from [Link]

-

The Relative Reactivity of Carboxylic Acid Derivatives. (2024, February 22). Chemistry LibreTexts. Retrieved from [Link]

-

2-Aminothiazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. d-nb.info [d-nb.info]

- 3. mdpi.com [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound | [frontierspecialtychemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Chlorothiazole-4-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorothiazole-4-carboxylic acid, a halogenated heterocyclic compound, stands as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its unique structural framework, featuring a reactive chlorine atom and a versatile carboxylic acid group on a thiazole scaffold, makes it a valuable building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, offering critical insights for researchers and developers in the pharmaceutical and chemical industries.

Introduction

The thiazole ring is a fundamental motif in numerous natural and synthetic compounds exhibiting a wide spectrum of biological activities. The introduction of a chlorine atom at the 2-position and a carboxylic acid at the 4-position of the thiazole ring imparts distinct chemical characteristics to this compound (CAS No: 5198-87-8), influencing its reactivity and utility.[1][2] This compound serves as a crucial precursor for the synthesis of novel pharmaceuticals, particularly in the development of antibacterial and antifungal agents, as well as in the creation of advanced agrochemicals like herbicides and fungicides.[1] Its ability to participate in a variety of chemical transformations allows for the construction of complex molecular architectures with enhanced therapeutic or agricultural efficacy.[1] This guide aims to consolidate the available technical information on this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, characterization, and application in synthetic chemistry.

General and Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 5198-87-8 | [1][2] |

| Molecular Formula | C₄H₂ClNO₂S | [1][2] |

| Molecular Weight | 163.58 g/mol | [1][2] |

| Appearance | White to orange to green powder/crystal | [1] |

| Melting Point | 220 °C | [1] |

| Boiling Point | 370.2 ± 34.0 °C (Predicted) | |

| Density | 1.693 ± 0.06 g/cm³ (Predicted) |

Acidity

Solubility

Based on its polar carboxylic acid group and the presence of heteroatoms, this compound is expected to have limited solubility in nonpolar organic solvents and higher solubility in polar protic solvents. Anecdotal evidence for similar heterocyclic carboxylic acids suggests poor solubility in common organic solvents like diethyl ether, dichloromethane, and ethyl acetate. It is likely soluble in water to some extent, and its solubility in aqueous solutions can be significantly increased by deprotonation with a base to form the more soluble carboxylate salt.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific experimental spectra are not widely published, the expected spectral features can be predicted based on its structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing a singlet for the proton at the 5-position of the thiazole ring. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent sulfur atom and the chlorine at the 2-position. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position (typically 160-180 ppm). The chemical shifts of the three carbons in the thiazole ring will be influenced by the attached chlorine and carboxylic acid groups, as well as the ring heteroatoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected between 1760 and 1690 cm⁻¹. Other characteristic peaks would include C-O stretching and O-H bending vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (163.58 g/mol ). The fragmentation pattern would likely involve the loss of the carboxylic acid group (COOH) and potentially the chlorine atom.

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the construction of the thiazole ring or the modification of a pre-existing thiazole derivative.

Synthetic Pathways

Two plausible synthetic routes for the preparation of this compound are the Hantzsch thiazole synthesis and the Sandmeyer reaction.

The Hantzsch synthesis is a classic method for the formation of thiazole rings. A potential pathway for this compound could involve the reaction of a thioamide with an α-halocarbonyl compound. For instance, the reaction of thiourea with a suitable α,β-dihalo-β-ketoester followed by hydrolysis could yield the desired product.

Caption: Hantzsch synthesis approach for this compound.

The Sandmeyer reaction provides a method to introduce a chlorine atom onto an aromatic or heteroaromatic ring via a diazonium salt intermediate. This could be a viable route starting from 2-aminothiazole-4-carboxylic acid. The amino group can be diazotized with nitrous acid, followed by treatment with a copper(I) chloride to install the chlorine atom at the 2-position.

Caption: Sandmeyer reaction for the synthesis of this compound.

Purification

Purification of this compound typically involves recrystallization from a suitable solvent. Given its likely solubility profile, a polar solvent or a solvent mixture may be effective. Due to its acidic nature, purification could also be achieved by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the pure acid by acidification.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the interplay of its three key structural features: the thiazole ring, the chloro substituent, and the carboxylic acid group.

Reactivity of the Thiazole Ring

The thiazole ring is an electron-rich aromatic system, but the presence of the electron-withdrawing chloro and carboxylic acid groups deactivates it towards electrophilic aromatic substitution. Conversely, the ring is more susceptible to nucleophilic attack, particularly at the carbon atom bearing the chlorine.

Reactivity of the Chloro Group

The chlorine atom at the 2-position of the thiazole ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alcohols, and thiols, providing a facile route to a wide range of 2-substituted thiazole-4-carboxylic acid derivatives. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group undergoes typical reactions of this functional group, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with an amine to form an amide. Alternatively, direct coupling with an amine using a coupling agent (e.g., DCC, EDC) is also possible.

-

Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Stability and Storage

This compound is a stable solid under normal laboratory conditions.[1] It should be stored in a well-ventilated place, with the container tightly closed.[3] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Thermal decomposition may lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen chloride.[3]

Applications in Drug Discovery and Agrochemicals

The versatile reactivity of this compound makes it a valuable scaffold for the synthesis of compounds with potential therapeutic and agricultural applications.

Pharmaceutical Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial and fungal infections.[1] The thiazole moiety is a known pharmacophore in many antimicrobial agents. By modifying the carboxylic acid group and substituting the chlorine atom, medicinal chemists can generate libraries of compounds for screening against various biological targets. It is also utilized in research related to enzyme inhibition and metabolic pathways.[1]

Agrochemicals

In the field of agrochemicals, derivatives of this compound are employed in the formulation of herbicides and fungicides.[1] The structural modifications enabled by this intermediate allow for the development of active ingredients that can effectively manage crop diseases and control unwanted vegetation.

Safety and Handling

This compound is classified as a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It causes skin irritation and serious eye irritation.[3] It may also cause respiratory irritation.[3]

-

Handling: Wear protective gloves, protective clothing, eye protection, and face protection.[3] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Use only outdoors or in a well-ventilated area.[3]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[3] If on skin, wash with plenty of soap and water.[3] If inhaled, remove the person to fresh air and keep comfortable for breathing.[3]

-

Storage: Store at room temperature in a well-ventilated place.[1][3] Keep the container tightly closed.[3]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate of significant value in the fields of pharmaceutical and agrochemical research and development. Its well-defined physicochemical properties, coupled with its versatile reactivity, provide a robust platform for the synthesis of a wide range of functionalized thiazole derivatives. A thorough understanding of its chemistry, as outlined in this guide, is crucial for leveraging its full potential in the creation of novel and effective molecules for a variety of applications. Further research to experimentally determine properties such as its pKa and to develop optimized and scalable synthetic routes will undoubtedly enhance its utility in the scientific community.

References

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chlorothiazole-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

2-Chlorothiazole-4-carboxylic acid is a heterocyclic compound of significant interest in the fields of pharmaceutical and agricultural sciences. Its structural framework, featuring a five-membered aromatic thiazole ring substituted with a chlorine atom and a carboxylic acid group, imparts a unique reactivity profile that makes it a valuable intermediate in the synthesis of a wide array of bioactive molecules.[1] This guide provides an in-depth analysis of the molecular structure, bonding characteristics, and spectroscopic signature of this compound, offering insights crucial for its application in complex chemical syntheses. The ability of this molecule to serve as a scaffold for further functionalization has positioned it as a key building block in the development of novel therapeutic agents, particularly antimicrobials, and advanced agrochemicals.[1][2]

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is the thiazole ring, a diazole containing both sulfur and nitrogen. This aromatic ring is substituted at the C2 position with a chlorine atom and at the C4 position with a carboxylic acid group.

Key Physicochemical Data:

| Property | Value | Reference |

| Molecular Formula | C₄H₂ClNO₂S | [1][3] |

| Molecular Weight | 163.58 g/mol | [1][3] |

| CAS Number | 5198-87-8 | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | ~220 °C | [1][2] |

| SMILES | OC(=O)c1csc(Cl)n1 | |

| InChI Key | UVYJJJQMZPCYKY-UHFFFAOYSA-N |

The high melting point of this compound is indicative of strong intermolecular forces in the solid state, likely dominated by hydrogen bonding between the carboxylic acid moieties and potential dipole-dipole interactions involving the chloro-substituted thiazole ring.

Electronic Structure and Bonding Analysis

The electronic nature of this compound is dictated by the interplay of its constituent functional groups. The thiazole ring itself is an electron-rich aromatic system. However, the substituents significantly modulate its electron density and reactivity.

-

Inductive and Resonance Effects: Both the chlorine atom at C2 and the carboxylic acid group at C4 are electron-withdrawing. The chlorine atom exerts a strong -I (negative inductive) effect due to its high electronegativity, pulling electron density from the ring. The carboxylic acid group also withdraws electron density via both inductive and resonance (-M) effects. This overall electron deficiency in the aromatic ring influences its reactivity, particularly towards nucleophilic substitution.

The diagram below illustrates the key electronic influences on the thiazole ring.

Caption: Electronic effects of substituents on the thiazole ring.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic. For this molecule, the following absorption bands are expected:

-

O-H Stretch: A very broad and strong absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[5][6]

-

C=O Stretch: A strong, sharp absorption band should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[5][6] The conjugation with the thiazole ring may shift this frequency slightly.

-

C=N and C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic thiazole ring stretching vibrations.

-

C-Cl Stretch: A band in the 800-600 cm⁻¹ region can be attributed to the carbon-chlorine stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple:

-

H5 Proton: A singlet for the proton at the C5 position of the thiazole ring. Its chemical shift would be downfield, likely in the 7.5-8.5 ppm range, due to the deshielding effects of the aromatic ring and the adjacent electron-withdrawing groups.

-

Carboxylic Acid Proton: A very broad singlet appearing far downfield, typically between 10-13 ppm.[5][6] This signal may be exchanged with D₂O.

¹³C NMR: The carbon NMR spectrum provides more detailed structural information:

-

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear in the 160-185 ppm region.[5][7]

-

Thiazole Ring Carbons (C2, C4, C5): These aromatic carbons will resonate in the 110-160 ppm range. The carbon attached to the chlorine (C2) and the carbon attached to the carboxylic acid (C4) will be significantly deshielded compared to the carbon bearing a hydrogen (C5).

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 163 and 165 with an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. A common fragmentation pattern for carboxylic acids is the loss of the hydroxyl group (-OH, 17 amu) and the subsequent loss of carbon monoxide (-CO, 28 amu).[5]

Reactivity and Synthetic Applications

The presence of multiple functional groups makes this compound a versatile synthetic intermediate.[1]

-

Nucleophilic Aromatic Substitution: The chlorine atom at the C2 position is activated towards nucleophilic substitution by the electron-withdrawing nature of the thiazole ring nitrogen and the C4-carboxylic acid. This allows for the introduction of various nucleophiles, such as amines, to build more complex molecular scaffolds. For instance, reaction with amines can lead to the formation of 2-aminothiazole derivatives, a common motif in many biologically active compounds.[8][9][10]

-

Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into other functional groups like esters, amides, or acid chlorides. This is a common strategy in drug development to modulate properties like solubility, bioavailability, and target binding. For example, its ethyl ester derivative is also a commercially available building block.[11][12]

The following workflow outlines a general synthetic approach.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol describes a plausible synthesis starting from the corresponding amino-thiazole ester, a common route for introducing halogens onto aromatic rings.

Objective: To synthesize this compound from ethyl 2-aminothiazole-4-carboxylate.

Materials:

-

Ethyl 2-aminothiazole-4-carboxylate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

-

Distilled Water

-

Ice

Procedure:

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend ethyl 2-aminothiazole-4-carboxylate in a mixture of concentrated HCl and water. b. Cool the suspension to 0-5 °C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. d. Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl. b. Cool this solution to 0-5 °C. c. Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until gas evolution ceases. e. The resulting mixture contains ethyl 2-chlorothiazole-4-carboxylate.

-

Hydrolysis (Saponification): a. Extract the ester into a suitable organic solvent (e.g., ethyl acetate). b. To the organic extract, add an aqueous solution of sodium hydroxide. c. Heat the biphasic mixture under reflux for 2-4 hours to hydrolyze the ester to the carboxylate salt. d. After cooling, separate the aqueous layer.

-

Acidification and Isolation: a. Cool the aqueous layer in an ice bath. b. Carefully acidify with concentrated HCl until the pH is ~2-3. c. The product, this compound, will precipitate as a solid. d. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: a. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Safety Precautions:

-

Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]

-

The Sandmeyer reaction involves potentially unstable diazonium salts and the evolution of nitrogen gas; perform the reaction in a well-ventilated fume hood.

-

Strong acids and bases are corrosive; handle with care.[14]

Conclusion

This compound is a structurally and electronically nuanced molecule. Its aromatic thiazole core, modulated by the strong electron-withdrawing effects of the chloro and carboxylic acid substituents, defines its chemical behavior and utility. A thorough understanding of its bonding, spectroscopic properties, and reactivity is paramount for chemists aiming to leverage this versatile building block in the rational design and synthesis of new pharmaceuticals and agrochemicals. The synthetic accessibility and the potential for diverse functionalization at both the C2 and C4 positions ensure its continued importance in synthetic chemistry research and development.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

-

Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-chlorothiazole-4-carboxylate. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Ramasubbu, N., & Parthasarathy, R. (1989). Crystal structure of L-2-oxothiazolidine-4-carboxylic acid. International Journal of Peptide and Protein Research, 34(2), 153-157. Retrieved from [Link]

-

Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. Crystal structure of L-2-oxothiazolidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound ethyl ester | [frontierspecialtychemicals.com]

- 12. Ethyl 2-chlorothiazole-4-carboxylate | C6H6ClNO2S | CID 13106141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

spectroscopic data of 2-Chlorothiazole-4-carboxylic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 2-Chlorothiazole-4-carboxylic Acid

Introduction

This compound is a heterocyclic compound with the chemical formula C₄H₂ClNO₂S.[1] As a substituted thiazole, it serves as a valuable building block in medicinal chemistry and materials science. Thiazole rings are core structures in numerous pharmacologically active molecules, and the presence of both a chloro and a carboxylic acid group provides versatile handles for synthetic modifications.[2] A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this molecule, ensuring the reliability of downstream applications.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. We will not only present the expected spectral data but also delve into the causality behind the experimental choices and the logic of spectral interpretation, providing a self-validating framework for researchers.

Molecular Structure and Properties

-

Molecular Formula: C₄H₂ClNO₂S[1]

-

Molecular Weight: 163.58 g/mol [1]

-

CAS Number: 5198-87-8[1]

-

Appearance: Solid

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

Workflow for NMR Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to the compound's polarity and the need to observe the exchangeable carboxylic acid proton.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

Tune the probe for the ¹H and ¹³C frequencies.[3]

-

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 16-64 scans for a good signal-to-noise ratio.[3]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary.[4] Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is expected to be simple, showing two distinct signals:

-

Thiazole Proton (H-5): A single proton is attached to the thiazole ring at the C-5 position. This proton is in an electron-deficient aromatic system and will appear as a singlet (s) in the aromatic region, typically around δ 8.0-8.5 ppm . Its integration value will be 1H.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and subject to hydrogen bonding. It will appear as a very broad singlet (br s) far downfield, characteristically in the δ 10-13 ppm range.[5][6] This signal's presence is a key identifier for the carboxylic acid functionality. Adding a drop of D₂O to the NMR tube will cause this peak to disappear due to proton-deuterium exchange, providing definitive confirmation.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will display four signals corresponding to the four carbon atoms in the molecule.

-

Carboxylic Carbon (C=O): The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in the δ 160-180 ppm range.[5][7]

-

Thiazole Ring Carbons:

-

C-2 (bearing Cl): This carbon is attached to both an electronegative nitrogen and a chlorine atom, causing it to be highly deshielded. Its signal is expected around δ 150-160 ppm .

-

C-4 (bearing COOH): This carbon is part of the aromatic ring and is attached to the carboxylic acid group. It is expected to resonate in the region of δ 140-150 ppm .

-

C-5: This is the only carbon in the ring bonded to a hydrogen. It is generally the least deshielded of the ring carbons, with an expected chemical shift around δ 120-130 ppm .

-

Summary of Expected NMR Data

| ¹H NMR Data (in DMSO-d₆) | ||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.0 - 13.0 | Broad Singlet | -COOH |

| ~8.0 - 8.5 | Singlet | H-5 (thiazole ring) |

| ¹³C NMR Data (in DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 180 | C=O (Carboxylic Acid) |

| ~150 - 160 | C-2 (C-Cl) |

| ~140 - 150 | C-4 (C-COOH) |

| ~120 - 130 | C-5 (C-H) |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Experimental Protocol: IR Data Acquisition

A common and straightforward method is Attenuated Total Reflectance (ATR) IR spectroscopy.

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first and automatically subtracted from the sample spectrum.

IR Spectral Interpretation

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group.

-

O-H Stretch: The most prominent feature will be an extremely broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[5][9] This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids form in the solid state.[8][9]

-

C-H Stretch: A weak, sharp peak for the aromatic C-H stretch of the thiazole ring may be visible around 3100-3000 cm⁻¹ , often superimposed on the broad O-H band.

-

C=O Stretch: A very strong and sharp absorption corresponding to the carbonyl stretch of the carboxylic acid will be present in the range of 1760-1690 cm⁻¹ .[9] Conjugation with the thiazole ring may shift this peak to the lower end of the range.

-

C-O Stretch & O-H Bend: The spectrum will also contain absorptions for the C-O single bond stretch, typically found between 1320-1210 cm⁻¹ , and the O-H bend, which appears in the 1440-1395 cm⁻¹ region.[9]

-

Ring Vibrations: The thiazole ring itself will exhibit characteristic stretching vibrations (C=C, C=N) in the fingerprint region, typically between 1600-1400 cm⁻¹ .

Summary of Expected IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch (Carboxylic Acid Dimer) |

| 1760 - 1690 | Strong, Sharp | C=O Stretch (Carbonyl) |

| 1600 - 1400 | Medium | C=N, C=C Ring Stretches |

| 1440 - 1395 | Medium | O-H Bend |

| 1320 - 1210 | Medium | C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Experimental Protocol: MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids and is commonly coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source.

-

Ionization: Apply a high voltage to the solution to generate charged droplets, which then desolvate to produce gas-phase ions. ESI can be run in positive or negative mode. For a carboxylic acid, negative ion mode [M-H]⁻ is often very effective.

-

Mass Analysis: The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

MS Spectral Interpretation

-

Molecular Ion Peak: The molecular weight is 163.58 g/mol . A key feature will be the isotopic pattern of chlorine. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two peaks for the molecular ion:

-

Fragmentation Patterns: The molecule can fragment in predictable ways. Common fragmentation pathways for carboxylic acids include:

-

Loss of the carboxyl group (-COOH): This would result in a fragment ion at m/z ≈ 118/120 (for ³⁵Cl/³⁷Cl).

-

Loss of a chlorine atom (-Cl): This would generate a fragment at m/z ≈ 128 .

-

Acylium Ion Formation: Cleavage of the C-Cl bond can lead to the formation of an acylium ion, which is a common fragmentation pathway for acid derivatives.[7]

-

Summary of Expected Mass Spectrometry Data (EI or ESI)

| m/z Value | Interpretation | Notes |

| ~163 / 165 | [M]⁺ or [M-H]⁻ | Molecular ion peaks, showing a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes. |

| ~118 / 120 | [M-COOH]⁺ | Fragment from the loss of the carboxylic acid group. |

| ~128 | [M-Cl]⁺ | Fragment from the loss of the chlorine atom. |

graph G { layout=dot; node [shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];mol [label="{this compound | MW ≈ 163/165}"];

frag1 [label="{Loss of -COOH | m/z ≈ 118/120}", fillcolor="#FFFFFF"]; frag2 [label="{Loss of -Cl | m/z ≈ 128}", fillcolor="#FFFFFF"]; frag3 [label="{Loss of H₂O | m/z ≈ 145/147}", fillcolor="#FFFFFF"];

mol -> frag1; mol -> frag2; mol -> frag3; }

Caption: Plausible fragmentation pathways in mass spectrometry.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and self-validating characterization of this compound. ¹H and ¹³C NMR confirm the precise arrangement of atoms in the molecular skeleton. IR spectroscopy verifies the presence of key functional groups, particularly the distinctive carboxylic acid moiety. Finally, mass spectrometry confirms the molecular weight and provides an unmistakable isotopic signature for the chlorine atom. This triad of techniques delivers an unambiguous structural assignment, which is the foundational requirement for any further research or application involving this compound.

References

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Kaczor, A. A., et al. (2023). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 28(18), 6678. [Link]

-

Sharma, S., et al. (2000). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 12(4), 1471-1474. [Link]

-

MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

White, R. H. (1990). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Experientia, 46(3), 274-276. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Logue, B. A., et al. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Journal of Chromatography B, 891-892, 81-84. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Royal Society of Chemistry. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. [Link]

-

Stein, S. E. (2019). Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. NIST. [Link]

-

ResearchGate. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

-

MDPI. Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. [Link]

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3548. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Shifts for 2-Chlorothiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities within the pharmaceutical and agrochemical industries. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral characteristics of 2-chlorothiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into predicted chemical shifts, the underlying principles of substituent effects on the thiazole ring, a detailed, field-proven protocol for sample preparation and data acquisition, and a discussion of the expected spectral data in the context of structurally related analogs. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of substituted thiazole derivatives.

Introduction

The thiazole moiety is a prominent scaffold in a multitude of biologically active compounds. The introduction of various substituents onto the thiazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound presents an interesting case for NMR analysis due to the presence of both an electron-withdrawing chloro group at the 2-position and a carboxylic acid group at the 4-position. Understanding the influence of these substituents on the ¹H and ¹³C chemical shifts is crucial for unequivocal structure confirmation and for predicting the spectral features of more complex derivatives. This guide will provide both theoretical predictions and practical considerations for the NMR analysis of this compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using computational NMR prediction software and serve as a valuable starting point for spectral assignment. It is important to note that experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H5 | 8.0 - 8.5 | Singlet |

| COOH | 12.0 - 13.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 150 - 155 |

| C4 | 145 - 150 |

| C5 | 125 - 130 |

| COOH | 165 - 170 |

Analysis of Substituent Effects

The electronic environment of the thiazole ring is significantly influenced by the chloro and carboxylic acid substituents.

-

The Chloro Group at C2: The electronegative chlorine atom is expected to exert a strong electron-withdrawing inductive effect, which will deshield the adjacent C2 carbon, causing it to resonate at a lower field in the ¹³C NMR spectrum. This effect will also have a smaller, but noticeable, deshielding influence on the H5 proton.

-

The Carboxylic Acid Group at C4: The carboxylic acid group is also electron-withdrawing and will deshield the C4 and C5 carbons. The acidic proton of the carboxylic acid is highly deshielded and is expected to appear far downfield in the ¹H NMR spectrum, typically as a broad singlet due to hydrogen bonding and exchange with residual water in the solvent.[1] The chemical shift of this proton is highly dependent on the solvent and concentration.[1] The carbonyl carbon of the carboxylic acid will resonate in the characteristic downfield region for carboxylic acids, generally between 165-185 ppm.[1]

The combined electron-withdrawing nature of both substituents will lead to a general downfield shift for the H5 proton and all the ring carbons compared to unsubstituted thiazole.

Experimental Protocol for NMR Analysis

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

I. Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this analysis due to its ability to dissolve a wide range of organic compounds, including carboxylic acids, and its relatively high boiling point, which minimizes evaporation. Its residual proton signal appears around 2.50 ppm and its carbon signals at approximately 39.5 ppm.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Gently vortex or sonicate the sample to ensure complete dissolution.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identification.

II. NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Optimization may be necessary depending on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse for routine ¹H acquisition. |

| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise for a sample of this concentration. |

| Relaxation Delay (D1) | 2 s | Allows for adequate relaxation of protons between scans. |

| Acquisition Time (AQ) | 4 s | Provides good digital resolution. |

| Spectral Width (SW) | 16 ppm | Covers the expected chemical shift range for organic molecules. |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 | A standard proton-decoupled 30-degree pulse sequence. |

| Number of Scans (NS) | 1024 or more | Required due to the low natural abundance of ¹³C. |

| Relaxation Delay (D1) | 2 s | Adequate for most carbons in small molecules. |

| Acquisition Time (AQ) | 1.5 s | A reasonable acquisition time for ¹³C NMR. |

| Spectral Width (SW) | 240 ppm | Encompasses the full range of expected ¹³C chemical shifts. |

Data Processing and Interpretation

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm. Reference the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.5 ppm.

-

Integration: Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different protons.

-

Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Visualization of Key Concepts

Caption: Molecular structure of this compound.

Caption: Influence of substituents on NMR chemical shifts.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR characteristics of this compound. By combining predicted data with an understanding of substituent effects and a robust experimental protocol, researchers can confidently acquire and interpret the NMR spectra of this and related heterocyclic compounds. The principles and methodologies outlined herein are fundamental to the structural verification process in modern chemical research and drug development.

References

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

LibreTexts. (2021, August 15). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry (Vol. 37, pp. 39–91). Springer. [Link]

Sources

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2-Chlorothiazole-4-carboxylic acid

Preamble: The Significance of 2-Chlorothiazole-4-carboxylic acid in Modern Synthesis

This compound is a heterocyclic building block of considerable interest in medicinal chemistry and agrochemical synthesis.[1][2] Its structural motif, featuring a reactive chlorine atom, a versatile carboxylic acid handle, and a biologically relevant thiazole core, makes it a valuable precursor for developing novel compounds with potential therapeutic or crop protection activities.[2][3] As with any high-value synthetic intermediate, rigorous structural confirmation and purity assessment are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a first-line, non-destructive analytical technique, providing a unique molecular fingerprint that is essential for identity confirmation and quality control. This guide provides an in-depth analysis of the FT-IR spectrum of this compound, grounded in the principles of vibrational spectroscopy and tailored for professionals in the chemical and pharmaceutical sciences.

Foundational Principles: Vibrational Spectroscopy of the Target Molecule

The FT-IR spectrum of this compound is dictated by the vibrational modes of its constituent functional groups. Understanding the expected absorption regions for each group is the cornerstone of accurate spectral interpretation.

-

The Carboxylic Acid Moiety (-COOH): This group gives rise to some of the most distinct and easily identifiable peaks in an IR spectrum. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which profoundly influences their spectral appearance.

-

O-H Stretching: Due to strong intermolecular hydrogen bonding, the O-H stretching vibration is observed as an exceptionally broad and intense absorption band, typically spanning from 3300 cm⁻¹ down to 2500 cm⁻¹.[4][5] This broadness is a hallmark of a carboxylic acid dimer.[4][6]

-

C=O (Carbonyl) Stretching: The carbonyl stretch is another prominent feature, appearing as a strong, sharp peak. For a hydrogen-bonded dimer, this peak is typically found in the 1730-1700 cm⁻¹ range.[7] Its high intensity is due to the large change in dipole moment during the stretching vibration.

-

Coupled C-O Stretching and O-H Bending: The spectrum also contains vibrations arising from the coupling of C-O stretching and O-H in-plane bending, which typically appear as a medium-to-strong band between 1320 cm⁻¹ and 1210 cm⁻¹.[4][7] A characteristic broad absorption due to out-of-plane O-H bending of the dimer is also expected around 960-900 cm⁻¹.[4][7]

-

-

The Thiazole Ring: The vibrations of this heterocyclic ring contribute to the complexity of the fingerprint region.

-

C-H Stretching: The lone C-H bond on the thiazole ring will produce a stretching vibration, typically found just above 3000 cm⁻¹.

-

Ring Stretching (C=N and C=C): The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic ring result in a series of absorptions in the 1650-1400 cm⁻¹ region.[8] These can sometimes overlap with other vibrational modes.

-

-

The Carbon-Chlorine Bond (C-Cl): The C-Cl stretch is a key vibration for confirming the presence of the chlorine substituent.

Experimental Protocol: Best Practices for Data Acquisition

To ensure a high-quality, reproducible spectrum, a standardized experimental procedure is critical. The following protocol outlines the use of an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for analyzing solid samples.

Instrumentation: A benchtop FT-IR spectrometer equipped with a diamond or germanium ATR crystal.

Methodology:

-

Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., spectroscopic grade isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This step is crucial as it subtracts the spectral contributions of atmospheric water and carbon dioxide, as well as the instrument's own optical components.

-

Typical Parameters: 32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range.

-

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Lower the press arm and apply consistent pressure to the sample. This ensures intimate contact between the sample and the ATR crystal, which is essential for a strong, well-defined signal.

-

Sample Spectrum Acquisition: Using the same parameters as the background scan, collect the sample spectrum.

-

Post-Acquisition Processing: The resulting spectrum should be baseline-corrected if necessary. ATR correction algorithms may also be applied to account for the wavelength-dependent depth of penetration of the IR beam.

Visualization of the Analytical Workflow

The logical flow from sample handling to final data interpretation can be visualized as follows.

Caption: Experimental workflow for FT-IR spectral analysis.

Detailed Spectral Interpretation

A representative FT-IR spectrum of this compound would exhibit a series of characteristic absorption bands. The precise position and shape of these bands collectively serve to confirm the molecular structure.

Table 1: Summary of Key FT-IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Shape | Vibrational Assignment |

| 3300 - 2500 | Strong | Very Broad | O-H stretch (from carboxylic acid dimer) |

| ~3120 | Weak-Medium | Sharp | C-H stretch (thiazole ring) |

| ~1715 | Very Strong | Sharp | C=O stretch (from carboxylic acid dimer) |

| ~1580 | Medium | Sharp | C=N stretch (thiazole ring) |

| ~1450 | Medium | Sharp | C=C stretch (thiazole ring) |

| ~1290 | Strong | Broad | C-O stretch coupled with O-H in-plane bend |

| ~930 | Medium | Broad | O-H out-of-plane bend (from dimer) |

| ~780 | Medium-Strong | Sharp | C-Cl stretch |

Peak-by-Peak Analysis:

-

The Hydroxyl Region (3300 - 2500 cm⁻¹): The most telling feature of the spectrum is the immense, broad absorption dominating this region. This is the classic signature of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer.[5][6] Its breadth arises from the vast population of vibrational states created by the strong hydrogen bonds.

-

The Carbonyl Region (~1715 cm⁻¹): An intense, sharp peak located around 1715 cm⁻¹ is definitively assigned to the C=O stretching of the carboxylic acid.[4] Its position, slightly lower than a monomeric acid (which appears closer to 1760 cm⁻¹), provides direct evidence of the dimeric, hydrogen-bonded state of the molecule in the solid phase.[5][6]

-

The Fingerprint Region (1600 - 600 cm⁻¹): This region contains a wealth of structural information.

-

Ring Vibrations: Peaks around 1580 cm⁻¹ and 1450 cm⁻¹ are attributed to the C=N and C=C stretching vibrations of the thiazole ring, respectively.[8]

-

C-O and O-H Vibrations: The strong, somewhat broad band near 1290 cm⁻¹ arises from the C-O stretching vibration, which is coupled with the in-plane O-H bending mode.[4][7] Further confirming the dimeric structure is the broad, medium-intensity peak around 930 cm⁻¹, which is characteristic of the out-of-plane O-H bend.[4][7]

-

C-Cl Vibration: A crucial peak for structural confirmation appears around 780 cm⁻¹. This medium-to-strong absorption falls squarely within the expected range for a C-Cl stretching vibration, verifying the presence of the chlorine substituent on the thiazole ring.[9][11]

-

A Self-Validating System: Ensuring Trustworthiness

The FT-IR analysis protocol is inherently self-validating. The structural hypothesis—that the sample is indeed this compound—is confirmed by the simultaneous presence of all expected characteristic peaks and the absence of significant unexpected absorptions.

-

Confirmation: The presence of the very broad O-H stretch, the strong C=O stretch at ~1715 cm⁻¹, the coupled C-O stretch, the O-H out-of-plane bend, and the C-Cl stretch provides a multi-point verification of the molecule's identity.

-

Purity Assessment: The absence of strong peaks in other regions (e.g., N-H stretches from amines around 3500-3300 cm⁻¹, or C≡N stretches from nitriles around 2250 cm⁻¹) indicates the sample is free from common impurities or alternative isomers.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of this compound. The technique provides a rapid, reliable, and information-rich confirmation of the compound's identity by clearly identifying its key functional groups: the hydrogen-bonded carboxylic acid, the thiazole ring, and the carbon-chlorine bond. The unique combination of these vibrational signatures, particularly the characteristic broad O-H stretch and the specific locations of the C=O and C-Cl stretching bands, offers a high degree of confidence in both the structure and purity of this vital synthetic intermediate. For researchers in drug discovery and development, mastering the interpretation of such spectra is a fundamental skill for ensuring the quality and integrity of their chemical entities.

References

- Carboxylic Acid Ir Spectrum. (n.d.). Vertex AI Search.

- IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder.

- Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax.

- IR: alkyl halides. (n.d.). University of Colorado Boulder.

- Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023, July 17). MDPI.

- Infrared Spectrometry. (n.d.). Michigan State University.

- Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts.

- C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. (n.d.). Scribd.

- Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online.

- Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022, March 24). AIP Publishing.

- This compound. (n.d.). MySkinRecipes.

- This compound. (n.d.). Chem-Impex.

- The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online.

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity [mdpi.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. scribd.com [scribd.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

mass spectrometry fragmentation of 2-Chlorothiazole-4-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chlorothiazole-4-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1] We delve into the principles of electrospray ionization (ESI) for this analyte and present a detailed analysis of its predictable fragmentation pathways under collision-induced dissociation (CID) in both positive and negative ion modes. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to facilitate the structural elucidation and sensitive detection of this molecule and its derivatives.

Introduction: The Analytical Challenge

This compound (Molecular Formula: C₄H₂ClNO₂S, Molecular Weight: 163.58 g/mol ) is a versatile building block in medicinal and agricultural chemistry.[1][2][3] Its structure, featuring a thiazole ring, a carboxylic acid, and a chlorine atom, imparts unique chemical reactivity and biological activity.[1] Mass spectrometry is an indispensable tool for the structural verification and quantification of such compounds. Understanding its fragmentation behavior is paramount for developing robust analytical methods, identifying metabolites, and characterizing impurities. This guide explains the causal links between the molecule's structure and its fragmentation pattern, providing a predictive framework for analysis.

Ionization Methodology: Electrospray Ionization (ESI)

For a polar, acidic molecule like this compound, Electrospray Ionization (ESI) is the premier method for generating gas-phase ions from a liquid solution. ESI is a "soft ionization" technique that typically preserves the intact molecule, generating a pseudomolecular ion with minimal in-source fragmentation.[4] This is crucial for establishing the correct molecular weight and for selecting the precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments.

The analysis can be performed in both positive and negative ion modes, which provide complementary structural information.

-

Positive Ion Mode (+ESI): The molecule accepts a proton, typically at the nitrogen atom of the thiazole ring or the carbonyl oxygen, to form the protonated molecule, [M+H]⁺.

-

Negative Ion Mode (-ESI): The acidic proton of the carboxylic acid group is readily lost, forming the deprotonated molecule, [M-H]⁻.

The choice of solvent is critical for efficient ionization. A mixture of volatile organic solvents (e.g., methanol, acetonitrile) and water, often with a small amount of acid (e.g., formic acid) for +ESI or base (e.g., ammonium hydroxide) for -ESI, is recommended to enhance conductivity and ion formation.[5]

Collision-Induced Dissociation (CID) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS), utilizing Collision-Induced Dissociation (CID), is employed to controllably fragment the selected precursor ion.[6][7] In this process, the precursor ion is accelerated and collided with an inert gas (e.g., argon or nitrogen), causing it to break apart into characteristic product ions.

Predicted Fragmentation in Positive Ion Mode ([M+H]⁺)

The protonated precursor ion of this compound (m/z ≈ 164) is expected to follow fragmentation pathways dominated by its functional groups.

-

Initial Neutral Losses: The carboxylic acid group is the most labile site. Common initial fragmentations for aromatic or heterocyclic carboxylic acids include the loss of water ([M+H-H₂O]⁺) and the subsequent or direct loss of carbon monoxide ([M+H-CO]⁺).[8]

-

Loss of H₂O (Water): A neutral loss of 18 Da, leading to a fragment ion at m/z ≈ 146.

-

Loss of HCOOH (Formic Acid): A neutral loss of 46 Da, resulting in a fragment ion at m/z ≈ 118. This represents the cleavage of the entire carboxylic acid group.

-

-

Thiazole Ring Cleavage: Following the initial losses, the thiazole ring itself can fragment. The fragmentation of thiazole derivatives is well-documented and often involves cleavage of the C-S and C-N bonds, leading to smaller, characteristic ions.[9][10]

The diagram below illustrates the most probable fragmentation cascade for the [M+H]⁺ ion.

Predicted Fragmentation in Negative Ion Mode ([M-H]⁻)

Fragmentation in negative ion mode is often simpler and highly diagnostic for carboxylic acids.

-

Primary Fragmentation - Decarboxylation: The most favorable and dominant fragmentation pathway for the deprotonated ion (m/z ≈ 162.5) is the neutral loss of carbon dioxide (CO₂). This is a characteristic reaction for deprotonated carboxylic acids.

-

Loss of CO₂ (Carbon Dioxide): A neutral loss of 44 Da results in a highly stable 2-chlorothiazole anion at m/z ≈ 118.5. This fragment is often the base peak in the MS/MS spectrum.

-

The diagram below shows this primary fragmentation pathway.